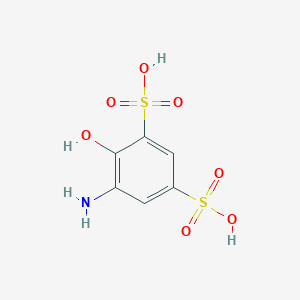

5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Description

Properties

IUPAC Name |

5-amino-4-hydroxybenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO7S2/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYRTGGIOAMLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152647 | |

| Record name | 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-98-9 | |

| Record name | 2-Aminophenol-4,6-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-hydroxybenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It is synthesized by the nitration of 4-hydroxy-1,3-benzenedisulfonic acid and reduction of the hydroxy-nitrobenzenedisulfonic acid. .

Biochemical Pathways

It is known that 4-hydroxy-1,3-benzenedisulfonic acid, a precursor to this compound, accelerates the rearrangement of cumene hydroperoxide in the Hock – Lang phenol process. .

Action Environment

It is known that the compound should be stored at temperatures between 28°C, suggesting that temperature may play a role in its stability.

Biological Activity

5-Amino-4-hydroxybenzene-1,3-disulphonic acid (commonly referred to as 5-AHBS) is a compound with significant biological activity and applications in various fields including environmental science, medicine, and materials science. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C₆H₇N₁O₇S₂

- Molecular Weight : 269.3 g/mol

- CAS Number : 120-98-9

- Density : Approximately 1.984 g/cm³

- pKa : -1.71 (predicted)

5-AHBS is synthesized through the nitration of 4-hydroxy-1,3-benzenedisulfonic acid followed by reduction. Its biochemical pathways involve interactions that can influence several metabolic processes. For instance, it has been noted to accelerate the rearrangement of cumene hydroperoxide in specific chemical reactions, which may have implications for its reactivity in biological systems.

Environmental Applications

5-AHBS has been studied for its potential in water treatment and environmental remediation . Advanced oxidation processes (AOPs), which are crucial for degrading recalcitrant compounds in wastewater, demonstrate the relevance of compounds like 5-AHBS in environmental applications. Research indicates that structurally similar compounds can effectively remove pollutants from water sources.

Medical Applications

In the medical field, 5-AHBS is associated with the development of therapeutic agents for conditions such as inflammatory bowel disease. Multiparticulate systems containing related compounds have shown efficacy in treating chronic diseases, highlighting the potential of 5-AHBS as a precursor for drug formulation .

Case Studies and Research Findings

- Degradation Studies : Research involving Alcaligenes latus demonstrated the ability to utilize H-acid (a related compound) as a carbon source, indicating potential pathways for biodegradation of sulfonated compounds including 5-AHBS. The study showed that certain microorganisms can effectively degrade complex sulfonated structures, which may have implications for bioremediation strategies .

- Antioxidant Properties : A study explored the antioxidant activity of various phenolic compounds, revealing that derivatives similar to 5-AHBS exhibit significant antioxidant effects. This suggests potential applications in preventing oxidative stress-related diseases .

- Anticoagulant Activity : Compounds structurally related to 5-AHBS have been tested for anticoagulant properties. Some derivatives showed activity comparable to established anticoagulants like heparin, indicating that 5-AHBS might also possess similar pharmacological properties .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| This compound | Antioxidant, Anticoagulant | Medical & Environmental |

| H-acid (1-amino 8-hydroxy naphthalene 3,6-disulfonic acid) | Biodegradable | Environmental Remediation |

| 5-Hydroxyquinoline-2-carboxylic acid | Antimicrobial | Pharmaceutical Development |

Safety and Handling

Safety data indicates that 5-AHBS should be stored in a dark place under an inert atmosphere at controlled temperatures (2-8°C) to maintain stability and prevent degradation. Proper handling procedures must be followed due to its chemical reactivity and potential health hazards.

Scientific Research Applications

Dyes and Pigments

5-Amino-4-hydroxybenzene-1,3-disulphonic acid is primarily used as an intermediate in the synthesis of azo dyes. These dyes are widely used in textiles, food coloring, and biological staining due to their vibrant colors and stability.

- Coupling Component : It serves as a coupling agent in azo dye synthesis, allowing for the formation of complex dye structures that exhibit desirable properties such as brightness and resistance to fading .

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent for detecting metal ions and in various chromatographic techniques.

- HPLC Applications : It can be effectively separated using high-performance liquid chromatography (HPLC), making it useful for analyzing impurities in pharmaceutical compounds . The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility.

| Technique | Application |

|---|---|

| HPLC | Separation and analysis of compounds |

| UV-Vis Spectroscopy | Quantification of dye concentrations |

Biochemical Studies

Research indicates that this compound exhibits various biological activities. Its antioxidant properties make it a candidate for protecting cells from oxidative stress.

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may have implications for cellular protection mechanisms against oxidative damage.

- Enzyme Interaction : Studies have explored its interaction with enzymes and proteins, suggesting potential roles in metabolic pathways and biochemical assays.

Case Study 1: Azo Dye Synthesis

A study conducted on the synthesis of azo dyes using this compound demonstrated its effectiveness as a coupling agent. The resultant azo dyes exhibited enhanced color strength and stability compared to those synthesized without this compound.

Case Study 2: Antioxidant Properties

Research published in a peer-reviewed journal assessed the antioxidant capacity of this compound through various assays. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

- CAS No.: 120-98-9

- Synonyms: 6-Amino-1-phenol-2,4-disulfonic acid; 5-Amino-4-hydroxy-m-benzenedisulphonic acid .

- Molecular Formula: C₆H₇NO₇S₂

- Molecular Weight : 285.26 g/mol (calculated).

Structural Features :

- Contains two sulfonic acid groups (-SO₃H) at positions 1 and 2.

- An amino group (-NH₂) at position 5 and a hydroxyl group (-OH) at position 4 on the benzene ring.

Key Properties :

- High water solubility due to the presence of polar sulfonic acid groups.

- Applications: Intermediate in dye synthesis, pharmaceuticals, and fine chemicals .

Comparison with Structurally Similar Compounds

4-Amino-1,3-benzenedisulfonic Acid (Aniline-2,4-disulfonic Acid)

- CAS No.: 98-44-2 (from ).

- Molecular Formula: C₆H₆NO₆S₂

- Molecular Weight : 252.23 g/mol.

- Structural Differences : Lacks the hydroxyl group (-OH) present in the target compound.

- Properties :

Benzene-1,3-disulphonic Acid

- CAS No.: 98-48-6 .

- Molecular Formula : C₆H₆O₆S₂

- Molecular Weight : 238.24 g/mol.

- Properties :

3-Amino-4-hydroxybenzenesulfonic Acid

- CAS No.: Not explicitly listed (referenced in ).

- Molecular Formula: C₆H₆NO₄S (mono-sulfonic acid).

- Structural Differences : Only one sulfonic acid group compared to the target compound.

- Properties :

Dipotassium 5-Amino-4-hydroxybenzene-1,3-disulphonate

- CAS No.: 76769-55-6 .

- Molecular Formula: C₆H₅K₂NO₇S₂

- Structural Differences : Potassium salt form of the target compound.

- Properties :

Comparative Analysis Table

Key Research Findings

Reactivity: The hydroxyl group in this compound enhances its ability to participate in coupling reactions (e.g., azo dye synthesis) compared to analogs lacking -OH .

Acidity: The dual sulfonic acid groups confer stronger acidity (pKa < 1) than mono-sulfonic analogs like 3-amino-4-hydroxybenzenesulfonic acid .

Solubility : Sodium or potassium salts of di-sulfonic acids exhibit superior solubility in aqueous media, making them ideal for industrial formulations .

Preparation Methods

Sulfonation Conditions and Regioselectivity

Phenol undergoes sulfonation using concentrated sulfuric acid or oleum (fuming sulfuric acid). The first sulfonation typically occurs at the para position (relative to the hydroxyl group), yielding 4-hydroxybenzenesulfonic acid . A second sulfonation requires harsher conditions (e.g., oleum at 40–60°C) to overcome the deactivating effect of the first sulfonic acid group. The second sulfonic acid group is introduced at the meta position relative to the first, resulting in 4-hydroxybenzene-1,3-disulphonic acid .

Key Parameters:

-

Temperature : 40–60°C for oleum-mediated sulfonation.

-

Reaction Time : 4–6 hours for complete di-sulfonation.

Nitration of Di-Sulfonated Intermediates

Nitration introduces a nitro group at position 5, which is later reduced to an amino group. The hydroxyl group at position 4 activates the ring for electrophilic attack, while the sulfonic acid groups direct substitution to specific positions.

Nitration Mechanism

A mixed acid system (nitric and sulfuric acids) facilitates nitration. The hydroxyl group’s activating effect overcomes the deactivation from sulfonic acid groups, directing the nitro group to position 5 (meta to the hydroxyl and ortho to one sulfonic acid group).

Reaction Conditions :

-

Nitration Temperature : 0–5°C to minimize side reactions.

-

Nitric Acid Concentration : 65–70% to ensure controlled reactivity.

Reduction of Nitro to Amino Group

The nitro group at position 5 is reduced to an amino group using reducing agents such as sodium bisulfite (NaHSO₃) or sodium sulfide (Na₂S). This step is critical for achieving the final product’s structure.

Sodium Bisulfite Reduction

Sodium bisulfite is preferred for its selectivity and mild reaction conditions. The reduction proceeds via an intermediate nitroso compound, which is further reduced to the amine.

Optimized Procedure :

-

Reactant Ratios : 1:3 molar ratio of nitro compound to NaHSO₃.

-

Temperature : 80–85°C for 10–12 hours.

Purification and Isolation

The crude product is isolated through pH adjustment and crystallization. Acidifying the reaction mixture precipitates the product, which is then filtered and washed with cold water or brine.

Purification Steps :

-

Neutralization : Adjust pH to 3.0 using hydrochloric acid.

-

Crystallization : Cool to 0–5°C to enhance yield.

-

Drying : Vacuum-dry at 40–45°C to obtain a near-white powder.

Comparative Analysis of Reducing Agents

The choice of reducing agent significantly impacts yield and purity.

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaHSO₃ | 80–85 | 10–12 | 84 | 98 |

| Na₂S | 90–95 | 8–10 | 78 | 95 |

| Fe/HCl | 70–75 | 6–8 | 65 | 90 |

Sodium bisulfite offers the best balance of efficiency and product quality.

Challenges and Side Reactions

Over-Sulfonation

Excessive sulfonation can lead to tri-sulfonated byproducts. This is mitigated by controlling oleum concentration and reaction time.

Incomplete Nitration

Low temperatures or insufficient nitric acid can leave unreacted di-sulfonated phenol. Excess nitric acid and gradual addition mitigate this issue.

Industrial-Scale Adaptations

Large-scale production employs continuous reactors for sulfonation and nitration, with automated pH control during reduction. Recycling of sulfuric acid and bisulfite streams reduces waste and costs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid, and how can reaction parameters be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves sulfonation of a benzene precursor followed by nitration and reduction steps. For example, sulfonation of 4-hydroxybenzene derivatives with fuming sulfuric acid introduces sulfonic acid groups at positions 1 and 3. Subsequent nitration at position 5 and reduction of the nitro group to an amino group yields the target compound. Optimization can employ factorial design to test variables like temperature, reaction time, and stoichiometry . Recrystallization in acidic aqueous media is recommended for purification due to the compound’s high polarity and solubility in water .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Ion-exchange chromatography is effective due to the compound’s sulfonic acid groups, which interact strongly with cationic resins. Alternatively, fractional precipitation using ethanol or acetone can isolate the product. Solubility data from structurally similar sulfonic acids (e.g., 3-amino-5-chloro-4-hydroxybenzenesulfonic acid) suggest that pH adjustment to ~3–4 enhances crystallinity .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR should show aromatic protons at δ 6.8–7.2 ppm (meta to sulfonic acid groups) and a broad peak for the hydroxy group (~δ 9–10 ppm). C NMR confirms sulfonic acid carbons at ~δ 120–130 ppm .

- IR : Strong S=O stretching (1180–1250 cm) and N–H bending (1600–1650 cm) are diagnostic.

- Elemental Analysis : Match calculated vs. experimental C, H, N, and S content to confirm purity .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers at 2–8°C to prevent oxidation of the amino group. Avoid exposure to light, as UV radiation can degrade aromatic sulfonic acids. Stability studies on similar compounds (e.g., 4-amino-3-hydroxynaphthalene-1-sulfonic acid) suggest a shelf life of >2 years under these conditions .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

- Methodological Answer : Use interlaboratory validation with standardized reagents and equipment. Document reaction parameters (e.g., stirring rate, heating method) meticulously. Compare yields and purity metrics (HPLC peak area %) across trials. Statistical tools like ANOVA can identify significant variability sources .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction kinetics for sulfonation steps involving amino-hydroxybenzenesulfonic acids?

- Methodological Answer : Contradictions often arise from competing sulfonation pathways (e.g., ortho vs. para substitution). Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and transition states. Experimental validation with isotopically labeled substrates (e.g., S) clarifies mechanistic pathways .

Q. How can quantum mechanical calculations guide the design of novel derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with desired reactivity. For example, substituting the hydroxy group with electron-withdrawing moieties (e.g., nitro) can enhance electrophilic substitution at specific positions. ICReDD’s reaction path search methods integrate these calculations with high-throughput experimentation .

Q. What advanced chromatographic techniques are suitable for analyzing degradation products of this compound under varying pH conditions?

- Methodological Answer :

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor degradation products like sulfonate anions (m/z ~96) and quinone derivatives.

- Ion-Pair Chromatography : Tetrabutylammonium bromide as the ion-pair reagent improves separation of sulfonic acid derivatives.

- Stability-Indicating Assays : Accelerated degradation studies (40°C, 75% RH) coupled with mass spectrometry identify major degradation pathways .

Q. How do steric and electronic effects influence the reactivity of this compound in coupling reactions?

- Methodological Answer : The para-amino and hydroxy groups create an electron-rich aromatic system, favoring electrophilic substitution at position 2 or 6. Steric hindrance from sulfonic acid groups limits reactivity at positions 1 and 7. Kinetic studies using Hammett plots (σ values) quantify electronic effects. For diazo coupling, optimize pH (6–7) to balance amino group protonation and diazonium stability .

Q. What computational tools are available to model the aqueous solubility and partition coefficients of this compound?

- Methodological Answer : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility in water and organic solvents. Molecular dynamics simulations (e.g., GROMACS) model hydration shells around sulfonic acid groups. Experimental validation via shake-flask method (octanol-water partition) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.